molecular formula C20H22O7 B1204350 Chasmanthin CAS No. 20379-19-5

Chasmanthin

Cat. No.: B1204350
CAS No.: 20379-19-5
M. Wt: 374.4 g/mol
InChI Key: TXOMRNMZLZXJQP-OQDMGONLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chasmanthin can be extracted from plants like Tinospora cordifolia and Chasmanthera dependens. The extraction process involves grinding the plant material, followed by soaking and extraction using organic solvents such as methanol or ethanol . The extract is then purified through crystallization, distillation, and grinding to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

  • Harvesting the plant material.
  • Grinding and soaking in organic solvents.
  • Extracting the compound using techniques like Soxhlet extraction.
  • Purifying the extract through crystallization and distillation.
  • Packaging the purified compound for distribution .

Chemical Reactions Analysis

Types of Reactions: Chasmanthin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered functional groups, which can exhibit different biological activities .

Mechanism of Action

Chasmanthin exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to its observed pharmacological activities. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of Chasmanthin: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of biological targets. Its bitter taste and specific pharmacological activities set it apart from other similar compounds .

Properties

IUPAC Name

(1S,2S,3S,5R,8R,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3/t10-,11+,12+,13-,14-,15-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOMRNMZLZXJQP-OQDMGONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331717
Record name Chasmanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20379-19-5
Record name Chasmanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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